4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 247.25 g/mol. This compound features a quinoline derivative linked to a butanoic acid moiety, which is significant in various chemical and biological applications. It is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of a quinoline ring structure.
The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid typically involves several steps:
The reaction conditions often include acidic or basic environments to facilitate cyclization and esterification. For industrial production, continuous flow reactors may be employed to optimize yield and purity, alongside advanced purification techniques such as chromatography.
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid can participate in various chemical reactions:
For these reactions:
The mechanism of action for 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid is not fully elucidated but is believed to involve interaction with various molecular targets such as enzymes and receptors. The quinoline moiety may play a critical role in inhibiting specific enzymes or modulating receptor activity, contributing to its observed biological effects.
The compound exhibits the following physical properties:
Key chemical properties include:
These properties make it suitable for various applications in research settings .
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid has several notable applications:
The synthesis of 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid (C₁₃H₁₅NO₄, MW 249.26) [1] [3] typically employs convergent multi-step strategies. Two principal routes dominate:
Nucleophilic Aromatic Substitution: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one undergoes alkylation with ethyl 4-bromobutyrate under basic conditions (K₂CO₃, DMF, 80°C), followed by alkaline ester hydrolysis (NaOH, ethanol/water, reflux) to yield the target acid [5] [6]. This route affords moderate yields (55-65%) but faces regioselectivity challenges with polyhydroxy precursors.
Reductive Cyclization Pathway: An alternative approach involves cyclization of N-(4-aminophenyl)succinimide using AlCl₃/P₂O₅ at 150°C to form the tetrahydroquinolinone core, followed by O-alkylation [7] [8]. This method provides superior atom economy but requires stringent moisture control.
Table 1: Comparative Synthetic Routes
Route | Key Starting Materials | Critical Step Conditions | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | K₂CO₃/DMF, 80°C | 55-65 |
Reductive Cyclization | N-(4-Aminophenyl)succinimide | AlCl₃/P₂O₅, 150°C | 40-50 |
Hydroxybutanoic Acid Route | 4-Hydroxy-4-(2-oxotetrahydroquinolin-6-yl)butanoic acid (CAS 64462-98-2) | Ketone reduction, pH control | 70-75 [3] |
A third innovative approach utilizes 4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid (CAS 64462-98-2) as an advanced intermediate, where controlled reduction of the ketone moiety enables direct access to the target scaffold [3].
Catalysis critically enhances efficiency in tetrahydroquinoline scaffold assembly and ether bond formation:
Palladium-Catalyzed C-O Coupling: Pd(PPh₃)₄ (2-5 mol%) enables coupling between 6-bromotetrahydroquinolinone and ethyl 4-hydroxybutanoate at 100°C, achieving >85% conversion in dioxane/water mixtures. This method circumvents traditional Williamson ether limitations for sterically hindered phenols [7].
Lewis Acid-Mediated Cyclization: BF₃·Et₂O (10 mol%) catalyzes intramolecular Friedel-Crafts acylation of N-(3-arylpropyl)succinamic acids at 80°C, forming 2-oxotetrahydroquinolines with <5% dimeric byproducts – a significant improvement over stoichiometric AlCl₃ methods [7].
Phase-Transfer Catalysis (PTC): Benzyltriethylammonium chloride (0.5 eq) in biphasic toluene/KOH systems facilitates solid-liquid etherification, enabling reactions at 60°C instead of traditional 120°C conditions [10]. This reduces decarboxylation side reactions during butanoic acid chain attachment.
Table 2: Catalytic System Performance
Catalyst | Reaction Type | Temperature (°C) | Conversion (%) | Byproducts |
---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | C-O Coupling | 100 | 92 | Bromoarene homocoupling (<3%) |
BF₃·Et₂O (10 mol%) | Friedel-Crafts cyclization | 80 | 88 | Oligomers (4.5%) |
BnEt₃N⁺Cl⁻ (50 mol%) | O-Alkylation (PTC) | 60 | 78 | Decarboxylated product (7%) |
Solvent polarity and reaction temperature profoundly impact yield and purity:
Etherification Step Optimization: DMF-water (9:1) maximizes nucleophile solubility while suppressing hydrolysis, yielding 78% alkylated intermediate at 80°C. In contrast, pure DMF promotes over-alkylation (>15% N-alkylated byproduct), while aprotic solvents like THF give <40% conversion due to poor salt solubility [5] [7].
Cyclization Solvent Effects: High-boiling solvents like ethylene glycol facilitate quinolinone ring closure at 150°C without decomposition, whereas toluene requires pressurized conditions. Adding molecular sieves (4Å) in cyclization steps improves yield by 12% through water removal, preventing retro-aldol side reactions [7].
Crystallization Control: Recrystallization from ethanol/water (3:1) below 10°C provides needle-like crystals of the title compound with >99.5% HPLC purity. Isopropanol yields metastable polymorphs with inferior filtration characteristics [3]. Temperature quenching (90°C → 0°C in <5 min) suppresses enolization during tetrahydroquinoline ring formation, critical for preventing racemization at C4 [8].
Table 3: Solvent-Dependent Reaction Outcomes
Reaction Step | Optimal Solvent System | Suboptimal Solvent | Yield Delta (%) | Key Observation |
---|---|---|---|---|
O-Alkylation | DMF-H₂O (9:1) | Anhydrous DMF | +38 | Water suppresses N-alkylation |
Quinolinone Cyclization | Ethylene glycol | Toluene | +25 | Polar protic solvent stabilizes transition state |
Final Crystallization | Ethanol-H₂O (3:1) | Isopropanol | +15 (purity) | Prevents inclusion of dimeric impurities |
The non-planar tetrahydroquinoline ring introduces stereochemical complexities:
C4 Stereocenter Racemization: The C4 position adjacent to the carbonyl is prone to enolization under basic conditions (pH >8), leading to racemization. Maintaining reaction pH 6.5-7.5 during workup minimizes epimerization, preserving enantiomeric excess (>98% ee) when chiral auxiliaries are used [7] [8].
Asymmetric Catalysis Limitations: Chiral Pd catalysts (e.g., (S)-BINAP-PdCl₂) achieve only 40-60% ee in model etherifications due to the remote stereoinfluence of the reaction site from the quinoline chiral center. This necessitates post-synthetic resolution using chiral amines (e.g., (1R,2S)-norephedrine) to obtain enantiopure material [6].
Conformational Locking Strategies: Incorporating 3,3-dimethyl substituents in the tetrahydroquinoline ring prevents ring flip and stabilizes the chiral conformation. This structural modification enables diastereoselective synthesis via chiral pool approaches using D-phenylglycinol, yielding >99% de [7].
The stereochemical instability impacts pharmacological relevance, as R and S enantiomers of related quinoline derivatives exhibit different binding affinities to target enzymes. Resolution remains costly, with typical losses of 60-70% material during recrystallization of diastereomeric salts to achieve >99% ee [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: